molecular formula C20H17F3N4OS B302117 N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Cat. No. B302117
M. Wt: 418.4 g/mol
InChI Key: WOQPMSGDZQFYHH-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide, also known as MTA, is a compound that has been extensively studied for its potential as an anti-cancer agent. MTA belongs to a class of compounds known as thiosemicarbazones, which have been shown to have a wide range of biological activities, including anti-viral, anti-bacterial, anti-inflammatory, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has also been shown to modulate the expression of a number of genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide can be toxic to non-cancerous cells, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide. One area of interest is the development of new analogs of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide that may have improved anti-cancer activity and reduced toxicity. Another area of interest is the use of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in combination with other anti-cancer agents to enhance its efficacy. Finally, there is interest in exploring the potential use of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide in the treatment of other diseases, such as viral infections and inflammatory disorders.

Synthesis Methods

The synthesis of N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide involves the condensation of 2-acetylpyridine and 3-(trifluoromethyl)aniline with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with 2-methylbenzaldehyde to yield N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide.

Scientific Research Applications

N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies in animal models have also shown that N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide can inhibit tumor growth and metastasis.

properties

Product Name

N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide

Molecular Formula

C20H17F3N4OS

Molecular Weight

418.4 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17F3N4OS/c1-13-5-2-3-6-14(13)11-24-27-18(28)10-17-12-29-19(26-17)25-16-8-4-7-15(9-16)20(21,22)23/h2-9,11-12H,10H2,1H3,(H,25,26)(H,27,28)/b24-11+

InChI Key

WOQPMSGDZQFYHH-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

SMILES

CC1=CC=CC=C1C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.